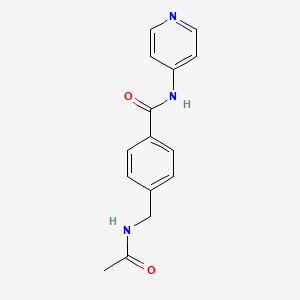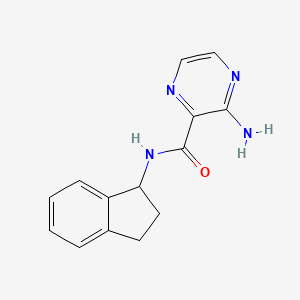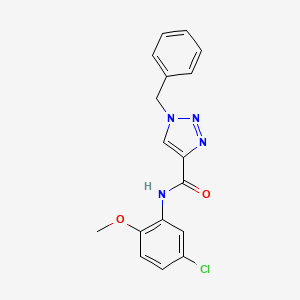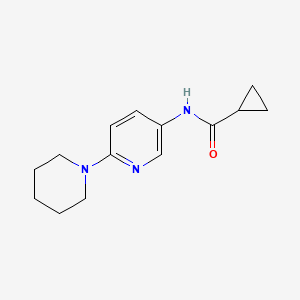
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), which is a critical enzyme involved in long-term memory formation and maintenance. The use of CPP has provided valuable insights into the molecular mechanisms underlying memory formation and has potential applications in the treatment of memory-related disorders.
Mécanisme D'action
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of PKMζ, which is a critical enzyme involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC) that is synthesized locally at the synapse in response to synaptic activity. PKMζ is thought to regulate the persistence of synaptic plasticity and the maintenance of long-term memory by phosphorylating key synaptic proteins.
Biochemical and Physiological Effects:
The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to reduce the persistence of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie the formation and maintenance of long-term memory. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to regulate dendritic spine morphology by reducing the number and size of dendritic spines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potency and selectivity for PKMζ, which allows for the specific inhibition of PKMζ without affecting other PKC isoforms. The limitations of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for research involving N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in the treatment of memory-related disorders, such as Alzheimer's disease. Another direction is to investigate the role of PKMζ in other forms of synaptic plasticity and learning, such as fear conditioning and spatial learning. Additionally, the development of new and more potent inhibitors of PKMζ may provide valuable tools for studying the molecular mechanisms underlying memory formation and maintenance.
Méthodes De Synthèse
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide can be synthesized using several methods, including the reaction of 6-bromo-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Another method involves the reaction of 6-chloro-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Both methods yield N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide as a white crystalline powder.
Applications De Recherche Scientifique
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the molecular mechanisms underlying long-term memory formation and maintenance. The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been used to investigate the role of PKMζ in synaptic plasticity and the regulation of dendritic spine morphology.
Propriétés
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-5-11)16-12-6-7-13(15-10-12)17-8-2-1-3-9-17/h6-7,10-11H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWBXIDUFXTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

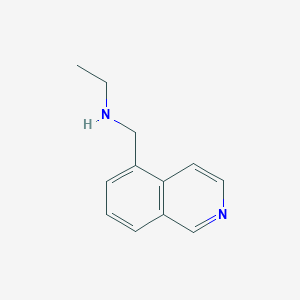
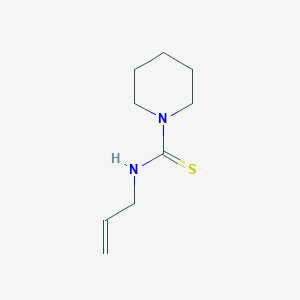
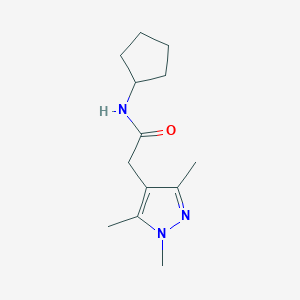
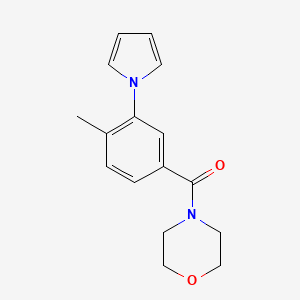
![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
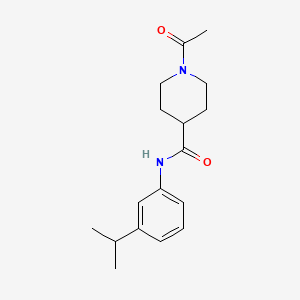
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
